molecular formula C20H16ClN5O B2788527 1-(4-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea CAS No. 862812-02-0

1-(4-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea

Cat. No.: B2788527
CAS No.: 862812-02-0
M. Wt: 377.83
InChI Key: VSACNLJUUUPINI-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, an imidazo[1,2-a]pyrimidinyl group, and a phenylurea moiety, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyrimidine core, followed by the introduction of the chlorophenyl and phenylurea groups through various coupling reactions. Common reagents used in these reactions include chlorinating agents, coupling catalysts, and protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenylurea compounds.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-phenylurea: Lacks the imidazo[1,2-a]pyrimidinyl group, making it less complex.

    3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)phenylurea: Does not contain the chlorophenyl group, resulting in different chemical properties.

Uniqueness

1-(4-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O/c1-13-18(25-19-22-10-3-11-26(13)19)14-4-2-5-17(12-14)24-20(27)23-16-8-6-15(21)7-9-16/h2-12H,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSACNLJUUUPINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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